1-(trifluoroacetyl)-1H-benzotriazole
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Overview
Description
Trifluoroacetyl compounds are generally characterized by the presence of a trifluoroacetyl group (CF3CO-). This group is known for its high electronegativity and its ability to form stable compounds .
Synthesis Analysis
While specific synthesis methods for “1-(trifluoroacetyl)-1H-benzotriazole” are not available, trifluoroacetyl compounds are often synthesized through various organic chemistry reactions, including nucleophilic substitution or addition reactions .Chemical Reactions Analysis
Trifluoroacetyl compounds can participate in various chemical reactions. They can act as electrophiles in nucleophilic substitution reactions or undergo addition reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoroacetyl compounds, for example, are often characterized by their high electronegativity and stability .Scientific Research Applications
DNA Targeting Agents
The compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These agents have been shown to bind with the DNA duplex d (CGCGAATTCGCG) 2, particularly within the minor groove, resulting in the formation of a stable complex .
Anticancer Activity
The compound has been used in the preparation of scaffolds endowed with anticancer activity against breast cancer cells . This makes it a valuable compound in the field of cancer research.
Synthesis of Aspartylglycine Dipeptide Mimetic
The compound has been used in the synthesis of aspartylglycine dipeptide mimetic . This could have potential applications in the development of new drugs and therapies.
4. Coupling Reactions for Synthesis of Carboxylic Acid Esters The compound has been used in coupling reactions for the synthesis of carboxylic acid esters . This is a key process in organic chemistry, with potential applications in various fields including pharmaceuticals and materials science.
Trifluoroacetylation Reactions
The compound has been used as a trifluoroacetylating agent . Trifluoroacetylation is a type of chemical reaction that introduces a trifluoroacetyl group into a molecule, which can be useful in various chemical synthesis processes.
Defluorination Dimerization Reactions
The compound has been used in defluorination dimerization reactions mediated by single electron transfer (SET) reagent, sodium naphthalenide . This type of reaction can be useful in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It’s worth noting that trifluoroacetyl groups are often used in the development of peptides for anti-aging treatments . These peptides can mimic the effects of extracellular matrix proteins, improving wound healing and skin structure .
Mode of Action
Compounds containing trifluoroacetyl groups are known to be effective reagents for specific trifluoroacetylation of certain nucleosides . This suggests that 1-(trifluoroacetyl)-1H-benzotriazole might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that trifluoroacetyl groups are often involved in the development of peptides that can affect a variety of physiological processes, including defense, immunity, stress, growth, homeostasis, and reproduction .
Result of Action
Compounds containing trifluoroacetyl groups have been synthesized and shown to have significant insecticidal activity against certain species . This suggests that 1-(trifluoroacetyl)-1H-benzotriazole might have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQIQOIKWUOEJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391764 |
Source
|
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183266-61-7 |
Source
|
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trifluoroacetyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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